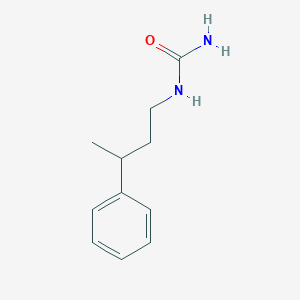

(3-Phenylbutyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

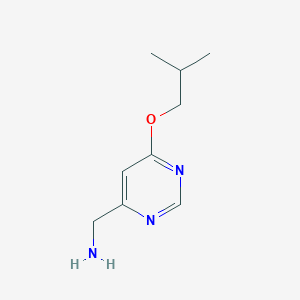

Vue d'ensemble

Description

“(3-Phenylbutyl)urea” is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It appears as a powder and is typically stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of N-substituted ureas, such as “(3-Phenylbutyl)urea”, can be achieved through various methods. One common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source in methanol .Molecular Structure Analysis

The molecular structure of “(3-Phenylbutyl)urea” can be predicted using crystallographic structure analysis of similar compounds . The InChI code for this compound is 1S/C11H16N2O/c1-9(7-8-13-11(12)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H3,12,13,14) .Physical And Chemical Properties Analysis

“(3-Phenylbutyl)urea” is a powder with a molecular weight of 192.26 . It is typically stored at a temperature of 4°C .Applications De Recherche Scientifique

Protein Function and Cell Biology

(3-Phenylbutyl)urea has been studied in the context of cellular protein function and biochemistry. For instance, it has been noted for its role in pharmacoproteomics, where it's involved in cellular processes related to chaperones, protein processing enzymes, and cell trafficking molecules. This was particularly observed in the study of cystic fibrosis bronchial epithelial cells treated with 4-Phenylbutyrate, a related compound, highlighting its impact on chloride transport and protein expression in these cells (Singh et al., 2006).

Nitrogen Metabolism and Amino Acid Supplementation

In the field of metabolism, particularly concerning nitrogen disposal and amino acid supplementation, (3-Phenylbutyl)urea derivatives have shown significant effects. For example, Sodium phenylbutyrate has been used to create alternative pathways for nitrogen excretion in urea cycle disorders. This treatment modality leads to a selective reduction in plasma concentrations of branched-chain amino acids, thereby affecting overall amino acid metabolism (Scaglia, 2010).

Cancer Treatment and Radiosensitization

In oncology, derivatives of (3-Phenylbutyl)urea, like Phenylbutyrate, have been investigated for their potential in cancer treatment. Studies have shown that Phenylbutyrate can act as a radiosensitizer, particularly in human glioblastoma cells lacking wild-type p53 function. This suggests a role for (3-Phenylbutyl)urea derivatives in enhancing the efficacy of radiation therapy in certain cancer types (Lopez et al., 2007).

Neurological Protection and Recovery

Furthermore, (3-Phenylbutyl)urea derivatives like Sodium 4-Phenylbutyrate have demonstrated neuroprotective effects. In cerebral ischemic injury, for instance, treatment with these derivatives has shown a reduction in injury markers and improved neurological outcomes, indicating a potential application in stroke therapy or other neurological conditions (Qi et al., 2004).

Plant Biology and Agriculture

In plant biology, urea derivatives including (3-Phenylbutyl)urea have been recognized for their impact on plant cell division and differentiation. These compounds have been used in plant morphogenesis studies and have shown cytokinin-like activity, influencing plant growth and development (Ricci & Bertoletti, 2009).

Propriétés

IUPAC Name |

3-phenylbutylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(7-8-13-11(12)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAFKSOZJWWMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylbutyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913612.png)

![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)

![4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)

![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)

![N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2913631.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2913633.png)